3-Fluoro-2-hydroxy-5-nitrobenzaldehyde

CAS No.: 2923-99-1

Cat. No.: VC8096510

Molecular Formula: C7H4FNO4

Molecular Weight: 185.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2923-99-1 |

|---|---|

| Molecular Formula | C7H4FNO4 |

| Molecular Weight | 185.11 g/mol |

| IUPAC Name | 3-fluoro-2-hydroxy-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |

| Standard InChI Key | PPXUVXCYQWPGGE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

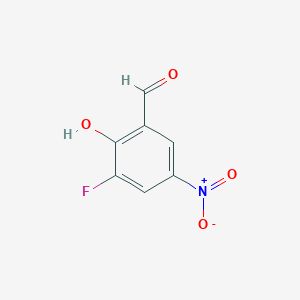

The molecular formula of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde is C₇H₄FNO₄, with a molecular weight of 185.11 g/mol. Its structure features a benzene ring with three substituents:

-

A hydroxyl group at the ortho position (C2),

-

A fluorine atom at the meta position (C3),

-

A nitro group at the para position relative to the hydroxyl group (C5),

-

An aldehyde group (-CHO) at the remaining para position (C1).

This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of the nitro and aldehyde groups, moderated by the electron-donating hydroxyl group. The fluorine atom further influences reactivity through inductive effects .

Table 1: Key Structural and Electronic Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₄FNO₄ |

| Molecular Weight | 185.11 g/mol |

| Functional Groups | -CHO, -OH, -NO₂, -F |

| Dipole Moment (Calculated) | ~4.2 D (directed toward nitro group) |

| Resonance Effects | Conjugation between -OH and -NO₂ |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde typically involves sequential functionalization of a benzene precursor. A plausible route, inferred from analogous compounds , proceeds as follows:

-

Nitration of 3-Fluoro-2-hydroxybenzaldehyde:

-

Reagents: Concentrated HNO₃ (68%) and H₂SO₄ (98%) as a nitrating mixture.

-

Conditions: Temperature maintained at 0–5°C to favor para-nitration relative to the hydroxyl group.

-

Mechanism: Electrophilic aromatic substitution, with the hydroxyl group directing nitro group placement.

Yields for such nitrations range from 70–85% under optimized conditions .

-

Table 2: Optimized Nitration Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| HNO₃ Concentration | 68–70% |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

-

Precise temperature control via jacketed reactors to prevent polynitration.

-

In-line purification using crystallization or solvent extraction to isolate the product.

-

Waste management: Recovery of sulfuric acid for reuse, minimizing environmental impact .

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Estimated at 120–125°C (extrapolated from similar nitrobenzaldehydes ).

-

Solubility:

-

Polar solvents: Highly soluble in DMSO, DMF, and acetone.

-

Aqueous solubility: Limited (≤0.1 g/L at 25°C) due to hydrophobic aromatic core.

-

Spectroscopic Characteristics

-

IR Spectroscopy:

-

NMR Spectroscopy (Hypothetical):

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydroxyl and nitro groups direct further substitutions:

-

Sulfonation: Occurs at the meta position to the nitro group (C6) under fuming H₂SO₄.

-

Halogenation: Bromination favors the ortho position relative to the hydroxyl group (C4) .

Condensation Reactions

The aldehyde group participates in Schiff base formation with amines, a reaction exploited in sensor development :

Applications in Research and Industry

Biochemical Probes

The compound’s ability to form hydrogen bonds and π-π interactions makes it suitable for:

-

Enzyme inhibition studies: Potential binding to active sites of oxidoreductases.

-

Fluorescent probes: Derivatives functionalized with fluorophores act as pH or ion sensors .

Pharmaceutical Intermediates

Nitrobenzaldehydes are precursors in synthesizing:

-

Antimicrobial agents: Via reduction to amines followed by sulfonylation.

-

Anticancer compounds: Coordination with metal ions (e.g., Cu²⁺) enhances bioactivity .

| Derivative | Target Application | Synthetic Route |

|---|---|---|

| Schiff Base Complexes | Antiproliferative agents | Condensation with anilines |

| Nitro-reduced Amines | Antibacterial scaffolds | H₂/Pd-C reduction |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume